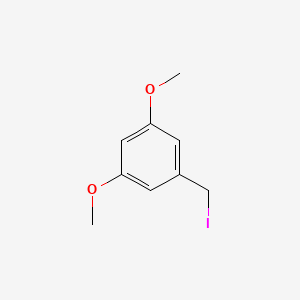
1-(Iodomethyl)-3,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodomethyl)-3,5-dimethoxybenzene is an organic compound characterized by the presence of an iodomethyl group attached to a benzene ring substituted with two methoxy groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Iodomethyl)-3,5-dimethoxybenzene can be synthesized through several methods. One common approach involves the iodination of 3,5-dimethoxybenzyl alcohol using iodine and a suitable oxidizing agent, such as phosphorus trichloride or triphenylphosphine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Iodomethyl)-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Reduction: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and may be conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Methyl derivatives.
Substitution: Various substituted benzene derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(Iodomethyl)-3,5-dimethoxybenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(iodomethyl)-3,5-dimethoxybenzene involves its interaction with various molecular targets. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of biological molecules. This reactivity makes it a valuable tool for studying enzyme mechanisms and developing new drugs .
Comparison with Similar Compounds
- 1-(Bromomethyl)-3,5-dimethoxybenzene
- 1-(Chloromethyl)-3,5-dimethoxybenzene
- 1-(Fluoromethyl)-3,5-dimethoxybenzene
Comparison: 1-(Iodomethyl)-3,5-dimethoxybenzene is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in nucleophilic substitution reactions, providing access to a broader range of chemical transformations .
Properties
Molecular Formula |
C9H11IO2 |
|---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
1-(iodomethyl)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C9H11IO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6H2,1-2H3 |
InChI Key |
JHEVRKFJGUTUJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CI)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4',4''',4''''',4''''''',4''''''''',4'''''''''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13659519.png)
![6-Iodo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13659525.png)
![Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13659534.png)
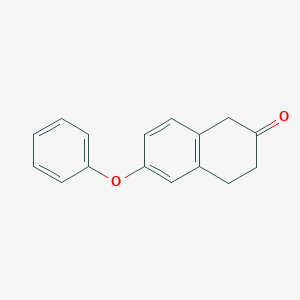


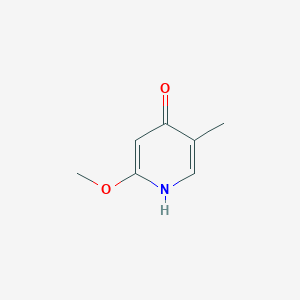
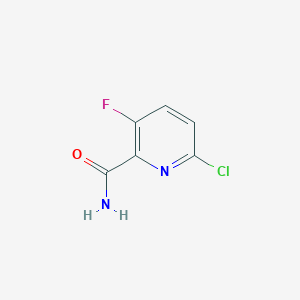
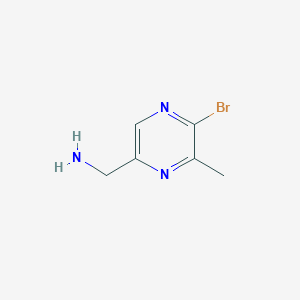
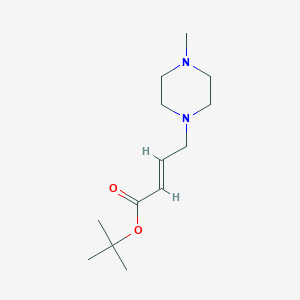
![2-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B13659565.png)


